molecular formula C20H25N5O2 B5394957 4-{4-[4-(2-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine

4-{4-[4-(2-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine

カタログ番号 B5394957
分子量: 367.4 g/mol
InChIキー: DKUHRINRAYFSOC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{4-[4-(2-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine, also known as SB-277011A, is a selective dopamine D3 receptor antagonist. It was first synthesized in 2000 by scientists at GlaxoSmithKline. Since then, it has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

作用機序

4-{4-[4-(2-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine acts as a selective antagonist of the dopamine D3 receptor, which is predominantly expressed in the mesolimbic pathway of the brain. This pathway is involved in reward processing and motivation, and is thought to play a key role in addiction and other psychiatric disorders. By blocking the D3 receptor, 4-{4-[4-(2-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine reduces the rewarding effects of drugs of abuse and other stimuli, and may help to reduce drug-seeking behavior and other addictive behaviors.
Biochemical and physiological effects:
In addition to its effects on the dopamine D3 receptor, 4-{4-[4-(2-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine has also been shown to affect other neurotransmitter systems, including serotonin and norepinephrine. It has been shown to increase serotonin and norepinephrine levels in the prefrontal cortex, which is involved in cognitive function and emotional regulation. This suggests that 4-{4-[4-(2-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine may have broader effects on brain function beyond its role as a dopamine D3 receptor antagonist.

実験室実験の利点と制限

One advantage of 4-{4-[4-(2-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor compared to other non-selective dopamine receptor antagonists. However, one limitation is that it has relatively low potency compared to other D3 receptor antagonists, which may limit its effectiveness in certain applications.

将来の方向性

There are several potential future directions for research on 4-{4-[4-(2-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine. One area of interest is its potential use in treating addiction and other psychiatric disorders. Further studies are needed to determine the optimal dosing and administration of 4-{4-[4-(2-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine, as well as its long-term safety and efficacy. Another area of interest is its potential use in combination with other drugs or therapies, such as cognitive-behavioral therapy or other pharmacotherapies. Finally, further studies are needed to better understand the broader effects of 4-{4-[4-(2-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine on brain function and its potential use in treating other neurological disorders.

合成法

The synthesis of 4-{4-[4-(2-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine involves several steps, starting with the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-(4-amino-2-pyrimidinyl)morpholine in the presence of a base to yield the desired product. The final compound is purified by column chromatography and characterized by various analytical techniques.

科学的研究の応用

4-{4-[4-(2-methylbenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, schizophrenia, and Parkinson's disease. It has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting its potential use in treating substance abuse disorders. It has also been shown to have antidepressant-like effects in animal models of depression.

特性

IUPAC Name

(2-methylphenyl)-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-16-4-2-3-5-17(16)19(26)24-10-8-23(9-11-24)18-6-7-21-20(22-18)25-12-14-27-15-13-25/h2-7H,8-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKUHRINRAYFSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。